stannane CAS No. 89154-70-1](/img/structure/B14139028.png)
[(Butoxycarbonothioyl)sulfanyl](tributyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butoxycarbonothioyl)sulfanylstannane is an organotin compound characterized by the presence of a tin atom bonded to butoxycarbonothioyl and tributyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydride radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Butoxycarbonothioyl)sulfanylstannane can be synthesized through the reaction of tributylstannane with butoxycarbonothioyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of (Butoxycarbonothioyl)sulfanylstannane involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Butoxycarbonothioyl)sulfanylstannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The butoxycarbonothioyl group can be substituted with other functional groups under appropriate conditions.
Dehalogenation: It can be used to remove halogens from organic compounds.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors such as silanes and indium hydrides.
Substitution: Reagents like Grignard reagents or organolithium compounds are used.
Dehalogenation: Conditions typically involve the use of radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Reduction: The major products are the reduced forms of the starting materials.
Substitution: Products include new organotin compounds with different functional groups.
Dehalogenation: The major products are dehalogenated organic compounds.
Wissenschaftliche Forschungsanwendungen
(Butoxycarbonothioyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in radical reactions and as a reducing agent.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of complex organic molecules and in the production of polymers.
Wirkmechanismus
The mechanism of action of (Butoxycarbonothioyl)sulfanylstannane involves the donation of hydride radicals to substrates, facilitating reduction reactions. The tin atom in the compound has a high affinity for sulfur, which can be exploited in various reactions. The molecular targets include organic halides and unsaturated compounds, where the compound acts as a radical initiator.
Vergleich Mit ähnlichen Verbindungen
(Butoxycarbonothioyl)sulfanylstannane is unique due to its specific functional groups and the presence of both butoxycarbonothioyl and tributyl groups. Similar compounds include:
Tributyltin hydride: Known for its use in radical reductions.
Triphenyltin hydride: Another organotin hydride used in similar applications but with different reactivity and toxicity profiles.
Tributyltin chloride: Used in the synthesis of other organotin compounds and as a biocide.
(Butoxycarbonothioyl)sulfanylstannane stands out due to its specific reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
89154-70-1 |
|---|---|
Molekularformel |
C17H36OS2Sn |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
O-butyl tributylstannylsulfanylmethanethioate |
InChI |
InChI=1S/C5H10OS2.3C4H9.Sn/c1-2-3-4-6-5(7)8;3*1-3-4-2;/h2-4H2,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
RAJFSGKIWPKOBK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(=S)S[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


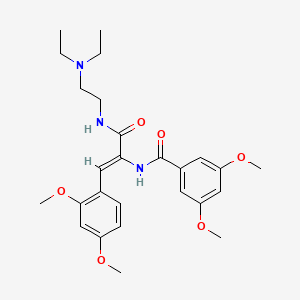
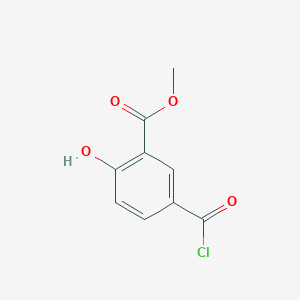

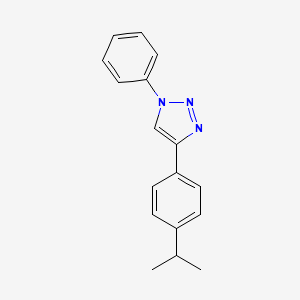
![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
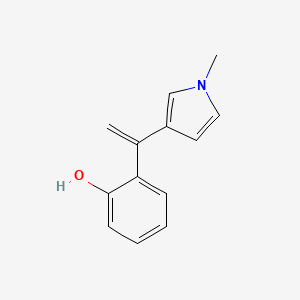
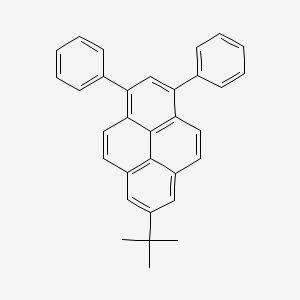
![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)

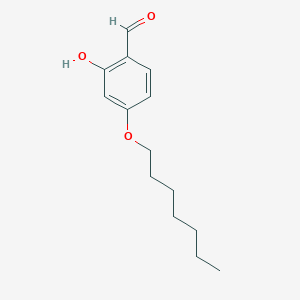
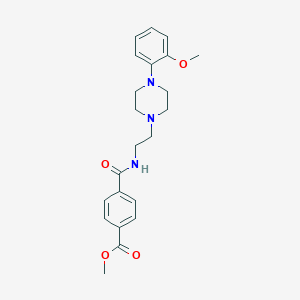
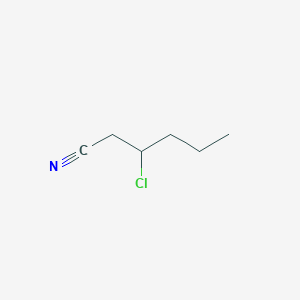
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

